N6-Phenyladenosine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22-24H,6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUUUSJUORLECR-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017208 | |
| Record name | (2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23589-16-4 | |
| Record name | N(6)-Phenyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023589164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology of N6 Phenyladenosine
Interactions with Adenosine (B11128) Receptor Subtypes
A1 Adenosine Receptor Agonism and Binding Affinity
N6-Phenyladenosine demonstrates high potency and acts as a full agonist at A1 adenosine receptors. nih.govresearchgate.net Its affinity for the A1 receptor is significant, with a reported Ki value of 3.2 nM in competitive binding assays using rat cerebral cortex membranes. nih.govcore.ac.uk The N6-phenyl substitution is well-tolerated and contributes to this high affinity. nih.gov Studies on functionalized congeners of this compound have shown that various modifications can be made, particularly at the para position of the phenyl ring, without drastically reducing A1 receptor affinity. nih.gov For instance, a biotinylated analogue of this compound displayed a Ki value of 11 nM. nih.gov The presence of a phenyl moiety in the N6 substituent generally enhances affinity at the A1 receptor, particularly in calf brain tissue compared to guinea pig or rat brain, suggesting species-specific differences in the receptor's structure. nih.gov
Table 1: Binding Affinity of this compound and its Analogues at the A1 Adenosine Receptor This table is interactive. Click on the headers to sort the data.
| Compound | Ki (nM) | Receptor Source | Comments | Reference |
|---|---|---|---|---|
| This compound | 3.2 | Rat cerebral cortex | Parent compound | nih.govcore.ac.uk |
| Biotinylated this compound analogue | 11 | Rat cerebral cortex | nih.gov | |
| This compound conjugate with Bolton-Hunter reagent | 4.5 | Rat cerebral cortex | nih.gov |
A2 Adenosine Receptor Interactions and Selectivity
In contrast to its high potency at A1 receptors, this compound is relatively inactive at A2 adenosine receptors. nih.gov N6-substituted adenosine analogues, in general, are more potent at A1 than at A2 receptors. researchgate.net The subregion of the adenosine receptor that interacts with the N6-substituent differs between A1 and A2 subtypes, particularly concerning phenyl interactions. researchgate.net Research has indicated that meta-substituents on the N6-phenyl ring, such as in (m-hydroxy- and m-iodophenyl)adenosine, can selectively decrease the affinity for A2 receptors, leading to high A1 selectivity. nih.gov This suggests that the N6-substituent has a pronounced effect on the affinity for brain A2 adenosine receptors. nih.gov
A3 Adenosine Receptor Binding Characteristics
This compound is a full agonist at the A3 adenosine receptor (A3AR). nih.gov While it is active at this subtype, its selectivity for the A3AR over other subtypes can be influenced by the nature of the N6-substituent. nih.gov For example, while N6-(2-phenylethyl)adenosine is highly potent at the A3AR, the N6-phenyl and N6-benzyl substituents provide greater selectivity for this receptor subtype. nih.gov Generally, large hydrophobic groups at the N6-position tend to confer A1 and A3 receptor selectivity. nih.gov Studies have shown that this compound has a Ki of 802 nM at the rat A3AR. researchgate.net Numerous N6-arylmethyl analogues tend to be more potent in binding to A1 and A3 receptors compared to A2A receptors. nih.gov
Comparative Analysis of Receptor Selectivity Profiles
This compound exhibits a distinct selectivity profile, favoring the A1 and A3 adenosine receptor subtypes over the A2A subtype. nih.govresearchgate.netnih.govnih.gov N6-substituted compounds, including this compound, are generally more potent at A1 receptors than at A2 receptors. researchgate.net The structural differences in the N6-substituent binding pocket between A1 and A2 receptors account for this selectivity. researchgate.net While this compound itself is a potent A1 agonist, certain derivatives with substitutions on the phenyl ring can achieve even higher A1 selectivity by reducing affinity for A2 receptors. nih.gov In comparison to the A1 and A2A receptors, N6-benzyladenosine shows a three- to four-fold selectivity in binding to the human A3AR. nih.gov The addition of large hydrophobic groups to the N6 position generally favors selectivity for both A1 and A3 receptors. nih.gov
Table 2: Comparative Binding Affinities and Selectivity of this compound at Adenosine Receptor Subtypes This table is interactive. Click on the headers to sort the data.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Selectivity (A1 vs A2A) | Selectivity (A1 vs A3) | Receptor Source | Reference |
|---|---|---|---|---|---|---|---|
| This compound | 3.2 | - | 802 (rat) | High | ~250-fold | Rat cerebral cortex (A1), Rat A3AR | nih.govcore.ac.ukresearchgate.net |
Ligand Binding Site Characterization
N6-Substituent Interactions at Adenosine Receptors
The N6-substituent of adenosine analogues plays a crucial role in determining their binding affinity and selectivity for the different adenosine receptor subtypes. researchgate.net The binding pocket accommodating the N6-substituent is different between A1 and A2 receptors, showing variations in bulk tolerance, stereoselectivity, and interactions with phenyl groups. researchgate.net For the A1 receptor, the N6-position offers a broad structural tolerance, allowing for the attachment of functionalized chains without abolishing biological activity. nih.gov This has been exploited in the "functionalized congener" approach to develop receptor probes. nih.govresearchgate.net In contrast, the A3 receptor's N6 region also appears to tolerate hydrophilic substitutions, which is a notable difference from the other subtypes. researchgate.net The interaction of the N6-phenyl group is a key determinant of the high A1 affinity of this compound. nih.gov
Stereoselectivity in Receptor Binding
The interaction of N6-substituted adenosine analogs with adenosine receptors often exhibits a high degree of stereoselectivity, particularly when a chiral center is present in the N6-substituent. This is evident in the binding of the enantiomers of N6-(1-phenylethyl)adenosine, where the (R)-isomer, (R)-N6-(1-phenylethyl)adenosine (also known as R-PIA), generally shows a higher affinity for A1 adenosine receptors compared to its (S)-enantiomer, S-N6-(1-phenylethyl)adenosine (S-PIA). nih.govnih.gov
This stereoselectivity is a key feature used in the classification of adenosine receptor subtypes. nih.gov For instance, at A1 receptors in rat brain, the ratio of affinity between the R- and S-isomers of PIA is approximately 40-fold. nih.gov However, this ratio can vary between species. In calf brain, the R/S ratio for PIA is about 20-fold, which is mainly attributed to a four-fold increase in affinity for S-PIA compared to only a two-fold increase for R-PIA. nih.gov In cultured heart cells, the difference in affinity is also pronounced, with R-PIA demonstrating a significantly higher affinity than S-PIA. nih.gov
Interestingly, this stereoselectivity is not uniform across all adenosine receptor subtypes or species. For the A3 adenosine receptor, stereoselectivity for N6-(R-1-phenylethyl)adenosine versus N6-(S-1-phenylethyl)adenosine has been demonstrated at the rat A3 receptor, but not at the human A3 receptor. nih.gov At the A2A receptor, the agonist potency order is generally NECA > R-PIA > S-PIA, indicating a clear preference for the R-isomer over the S-isomer, though less pronounced than at the A1 receptor. pnas.org
Influence of Spacer Chains on Receptor Interaction
The introduction of spacer chains, particularly at the para-position of the phenyl ring of this compound, has been utilized in a "functionalized congener" approach to synthesize a variety of derivatives. researchgate.net This strategy involves introducing a chemically reactive group, such as a carboxylic acid or an amine, at the end of a spacer chain. researchgate.net The affinity of these congeners for the A1 adenosine receptor is highly dependent on the nature of the spacer group and the terminal moiety, with Ki values ranging from 1 to 100 nM. researchgate.net
For example, biotin-containing analogs of this compound have been synthesized with a spacer chain attached to the para-position of the phenyl ring. researchgate.netcore.ac.uk A comparison of two such biotin (B1667282) conjugates, differing only in the length of the spacer chain, revealed that the shorter-chain derivative was more potent in inhibiting the binding of N6-[3H]cyclohexyladenosine to rat cerebral cortical membranes. researchgate.netcore.ac.uk The shorter-chain derivative had a Ki of 11 nM, while the longer-chain analog's affinity was not specified but was noted to be less potent. researchgate.netcore.ac.uk
Furthermore, the nature of the terminal group on the spacer chain significantly impacts affinity. A congener with a terminal [(aminoethyl)amino]carbonyl function displayed a Ki value of less than 1 nM, highlighting the substantial influence of the spacer and its functionalization on receptor binding. researchgate.net The introduction of these spacer chains and various conjugates has led to the development of adenosine derivatives that are highly selective for A1 receptors. researchgate.net
Species-Specific Receptor Binding Affinities
The binding affinity of this compound and its analogs to adenosine receptors can exhibit significant variation across different species. nih.gov For N6-aryl and N6-aralkyl adenosine analogs, marked differences in affinities for A1 receptors are observed between rat, calf, and guinea pig brain membranes. nih.gov
Generally, the presence of a phenyl moiety in the N6 substituent results in a 3- to 5-fold higher affinity at the calf brain A1 receptor compared to the rat brain receptor. nih.gov This increased affinity in calf brain is independent of the distance separating the aromatic ring from the N6-nitrogen. nih.gov The affinities of these aryl and aralkyl analogs for A1 receptors in guinea pig brain are even lower. nih.gov For example, this compound is approximately 30- to 36-fold less potent in guinea pig brain than in calf brain. nih.gov
This species-dependent variation is not limited to A1 receptors. For the A3 adenosine receptor, significant differences in binding affinity have been observed between human and rat. nih.gov For instance, N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine was found to be 1100-fold more potent in binding to human A3 receptors (Ki = 0.63 nM) than to rat A3 receptors. nih.gov Similarly, N6-Methyladenosine was 687-fold more potent at the human A3 receptor compared to the rat counterpart. nih.gov These species-specific differences are crucial considerations in the development and evaluation of adenosine receptor ligands.
Structure Activity Relationships Sar and Ligand Design Principles
Impact of N6-Phenyl Ring Substitutions on Receptor Affinity and Selectivity
The nature and position of substituents on the N6-phenyl ring of adenosine (B11128) analogues significantly influence their binding affinity and selectivity for different adenosine receptor subtypes. researchgate.netnih.gov The subregion of the adenosine receptor that interacts with the N6-substituent varies between A1 and A2 receptors, particularly concerning phenyl interactions, tolerance for bulky groups, and stereoselectivity. researchgate.net
Para-Substituted N6-Phenyladenosine Derivatives
Research into para-substituted this compound derivatives has shown that this position is amenable to substitution without being detrimental to receptor binding. nih.gov A series of para-substituted N6-phenyladenosines have been developed using a "functionalized congener" approach, where a reactive group is attached to the end of a chain at this position. researchgate.net This strategy has led to the creation of adenosine conjugates with high selectivity for A1 receptors. researchgate.net For instance, N6-[4-(Carboxymethyl)phenyl]adenosine has been a key starting material for synthesizing various congeners. nih.gov The affinity of these congeners for the A1 receptor is highly dependent on the spacer group and the terminal moiety, with Ki values ranging from 1 to 100 nM. nih.gov
| Compound/Derivative | Receptor | Ki (nM) | Source |
| This compound | A1 | 3.2 | nih.gov |
| Biotinylated analogue | A1 | 11 | nih.gov |
| Conjugate from Bolton-Hunter reagent | A1 | 4.5 | nih.gov |
| Congener with terminal [(aminoethyl)amino]carbonyl | A1 | < 1 | nih.gov |
This table presents the inhibitory constants (Ki) of various this compound derivatives at the A1 adenosine receptor, demonstrating the impact of para-substitutions and functionalized congeners on binding affinity.
Meta-Substituted this compound Derivatives and A1 Selectivity
Substitutions at the meta position of the N6-phenyl ring have a pronounced effect on receptor selectivity. nih.gov Compounds with meta substituents, such as (m-hydroxy- and m-iodophenyl)adenosine, exhibit high selectivity for the A1 receptor. nih.gov This selectivity arises from a selective decrease in the affinity of these compounds for A2 receptors. nih.gov These findings suggest that the A2 receptor has a well-defined region that recognizes N6-substituents, and meta-substitution can be exploited to achieve A1 selectivity. nih.gov Some research also indicates that an electron-withdrawing group at the meta position of the phenyl ring can interact efficiently with a polar moiety at the A1 receptor. diva-portal.org
Influence of Bulky Substituents on Receptor Interaction
The introduction of bulky substituents at the N6 position of adenine (B156593) derivatives can significantly impact receptor affinity. d-nb.info Studies have shown that bulky chains at the N6 position can increase binding affinity at the human A1 and A3 adenosine receptors. d-nb.info The A1 receptor, in particular, demonstrates greater bulk tolerance in the N6 region compared to the A2 receptor. nih.gov This tolerance allows it to retain affinity for certain N6-tertiary alkyladenosines and N6-cycloalkyladenosines that are inactive at A2 receptors. nih.gov However, the effect of a bulky substituent can be nuanced. For example, when a bulky 4-aryloxyphenylacetic chain was introduced at the N6 position, it led to a reduction or no change in A1 and A3 affinity. d-nb.info The accessibility of the adenosine receptor to agonist-biopolymer complexes suggests considerable flexibility in designing receptor probes with bulky substituent groups. core.ac.uk
Functionalized Congener Approach in this compound Analogue Development
The "functionalized congener" approach has been a cornerstone in the development of this compound analogues with high affinity and selectivity. researchgate.netnih.gov This strategy involves incorporating a functionalized chain into the primary drug structure at a position that does not disrupt its biological activity. nih.gov This active congener can then be covalently linked to various other molecules. nih.gov
Design and Synthesis of Functionalized this compound Congeners
The design of functionalized congeners often starts with a potent pharmacophore like this compound. researchgate.netnih.gov A chemically reactive group, such as a carboxylic acid or an amine, is introduced at the end of a spacer chain, typically at the para-position of the phenyl ring. researchgate.netcore.ac.uk N6-[4-(Carboxymethyl)phenyl]adenosine is a prime example of a functionalized congener that has served as a starting point for the synthesis of a wide array of derivatives, including esters and amides. nih.gov The affinity of the resulting congeners for the A1 receptor is markedly influenced by the nature of the spacer group and the terminal moiety. nih.gov This approach has successfully produced analogues with nanomolar A1-receptor binding affinities. googleapis.com
| Functionalized Congener Derivative | A1 Receptor Ki (nM) | Source |
| Parent Carboxylic Acid | 58 | nih.gov |
| Terminal Amidoethyleneamine Moiety | 1.2 | nih.gov |
| Bulky Ureido Congener | 96 | nih.gov |
This table illustrates how modifications to the terminal moiety of a functionalized congener can dramatically alter its affinity for the A1 adenosine receptor.
Utility of Reactive Groups for Probe Development
The reactive groups incorporated into functionalized congeners are instrumental in the development of various molecular probes. researchgate.netnih.gov These probes are essential for receptor and histochemical studies, the preparation of radioligands, and the creation of affinity columns. nih.gov For example, an adenosine amine congener (ADAC) has been synthesized and used as a precursor for spectroscopic probes. nih.gov These probes can contain reporter groups for electron spin resonance spectroscopy (e.g., a nitroxyl (B88944) radical) or fluorescence spectroscopy (e.g., fluorescein). nih.gov Biotin-containing analogues of this compound have also been synthesized, serving as bifunctional links between the adenosine receptor and avidin, which can be coupled to markers for localization studies. core.ac.uk Furthermore, the introduction of reactive groups like isothiocyanates has led to the development of irreversible agonists for the A1 adenosine receptor, such as m-DITC-ADAC. mdpi.comsemanticscholar.org
Ribose and Purine (B94841) Ring Modifications in this compound Derivatives
Modifications to the ribose and purine rings of this compound have led to the development of important derivatives with distinct biological activities. These alterations are crucial in designing ligands with specificities for different cellular targets.
This compound-3',5'-cyclic monophosphate (N6-Phe-cAMP) and related cyclic nucleotide analogs
This compound-3',5'-cyclic monophosphate (N6-Phe-cAMP) is a key analog of cyclic adenosine monophosphate (cAMP) where a phenyl group is substituted at the N6 position of the adenine ring. This modification significantly influences its interaction with cAMP-dependent signaling proteins.
Research Findings:
N6-Phe-cAMP is recognized as a selective activator of protein kinase A (PKA). escholarship.orgpnas.orgoup.com Studies have shown that it can induce apoptosis in chronic lymphocytic leukemia (CLL) cells by activating PKA. escholarship.org In contrast, it shows little to no activity towards another key cAMP effector, the Exchange protein activated by cAMP (Epac). researchgate.netresearchgate.net However, some research indicates that while N6-modified cAMP analogs like N6-Phe-cAMP are poor activators of Epac1, they can act as competitive inhibitors. researchgate.net
Interestingly, N6-Phe-cAMP and other N6-substituted cAMP analogs have been found to act as full agonists of murine HCN2 pacemaker channels, which are cyclic nucleotide-modulated ion channels. nih.govnih.gov This suggests that while these compounds are selective for PKA over Epac, they may have off-target effects on other cAMP-sensitive proteins. nih.gov Docking experiments have suggested that the interaction with HCN2 channels involves stabilizing cation-π interactions between the phenyl ring of N6-Phe-cAMP and an arginine residue at the entrance of the binding pocket. nih.govnih.gov
In the context of other cellular processes, N6-Phe-cAMP has been used to investigate the differential roles of PKA and Epac. For instance, in fibroblast migration, PKA activation by N6-Phe-cAMP was found to be inhibitory. pnas.org Similarly, in human vascular smooth muscle cells, N6-Phe-cAMP inhibited PDGF-induced migration. oup.com In BON human endocrine cells, N6-Phe-cAMP was used to demonstrate the role of PKA in stimulating neurotensin (B549771) secretion. oup.com
Other related cyclic nucleotide analogs with modifications at the N6 position, such as N6-benzyladenosine-3',5'-cyclic monophosphate (N6-Bn-cAMP) and N6-benzoyladenosine-3',5'-cyclic monophosphate (N6-Bnz-cAMP), also exhibit selectivity for PKA. nih.govoup.comnih.gov Like N6-Phe-cAMP, these analogs have also been shown to be effective activators of HCN2 channels. nih.govnih.gov N6,2'-O-Dibutyryladenosine-3',5'-cyclic monophosphate (DB-cAMP) is another cell-permeable cAMP analog that activates PKA and is used to induce differentiation in various cell types, including neurons. biosynth.comsigmaaldrich.comscientificlabs.ie
Table 1: Activity of N6-Phe-cAMP and Related Analogs on Different Cellular Targets
| Compound | Target | Effect | Cell Type/System | Reference |
|---|---|---|---|---|
| N6-Phe-cAMP | PKA | Activation, induces apoptosis | Chronic Lymphocytic Leukemia (CLL) cells | escholarship.org |
| N6-Phe-cAMP | Epac1 | Competitive inhibitor | In vitro assay (CAMYEL) | researchgate.net |
| N6-Phe-cAMP | NCS-Rapgef2 | Full agonist | Neuroendocrine NS-1 cells | researchgate.net |
| N6-Phe-cAMP | HCN2 channels | Full agonist | Murine HCN2 channels in Xenopus oocytes | nih.govnih.gov |
| N6-Phe-cAMP | Fibroblast Migration | Inhibition | Fibroblasts | pnas.org |
| N6-Phe-cAMP | VSMC Migration | Inhibition | Human Vascular Smooth Muscle Cells | oup.com |
| N6-Bn-cAMP | HCN2 channels | Full agonist | Murine HCN2 channels in Xenopus oocytes | nih.govnih.gov |
| N6-Bnz-cAMP | HCN2 channels | Full agonist | Murine HCN2 channels in Xenopus oocytes | nih.govnih.gov |
| N6-Bnz-cAMP | PKA | Activation | Osteoblast-like MC3T3-E1 cells | nih.gov |
| DB-cAMP | PKA | Activation, promotes differentiation | iPSC-derived neurons, Schwann cells | biosynth.comscientificlabs.ie |
This compound 5'-monophosphate
This compound 5'-monophosphate is a derivative where the ribose is phosphorylated at the 5' position, but it is not cyclized as in cAMP. This structural difference leads to distinct biological activities.
Research Findings:
A significant finding is that N6-substituted adenosine 5'-monophosphate (AMP) derivatives, including this compound 5'-monophosphate, are inhibitors of mammalian deoxynucleotide N-hydrolase DNPH1. nih.govplos.org DNPH1 is an enzyme that cleaves the N-glycosidic bond of 2'-deoxyribonucleoside 5'-monophosphates and is considered a potential target for anti-cancer therapies. nih.govplos.org
A study investigating a series of N6-substituted AMP derivatives found that they were all better inhibitors of rat DNPH1 than AMP itself, with inhibition constants in the micromolar range. plos.org The study characterized the thermodynamic and structural aspects of the interaction between these analogs and DNPH1, suggesting that further derivatization at the N6 position could lead to even more potent inhibitors. nih.gov The synthesis of this compound 5'-monophosphate for these studies involved the 5'-phosphorylation of this compound using phosphorus oxychloride. nih.gov
Table 2: Inhibitory Activity of this compound 5'-monophosphate and Related Analogs against DNPH1
| Compound | Target | Inhibition Potency (Ki) | Reference |
|---|---|---|---|
| AMP | Rat DNPH1 | 40 µM | plos.org |
| N6-substituted AMPs | Rat DNPH1 | 1.2 to 15.5 µM | plos.org |
| This compound 5'-monophosphate | Mammalian DNPH1 | Inhibitor | nih.gov |
Cellular and Subcellular Mechanisms of Action
Modulation of Intracellular Cyclic AMP (cAMP) Pathways
N6-Phenyladenosine, particularly in its cyclic monophosphate form (this compound-3',5'-cyclic monophosphate or N6-Phe-cAMP), is a potent modulator of intracellular cAMP signaling. This pathway is a critical regulator of numerous cellular functions, and the introduction of the phenyl group at the N6 position of the adenine (B156593) ring confers specific properties to the molecule, allowing for a more nuanced control of these signaling events.
The canonical effector of intracellular cAMP is Protein Kinase A (PKA), a holoenzyme typically composed of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the catalytic subunits, which are then free to phosphorylate downstream target proteins.
N6-substituted cAMP analogs, including N6-Phe-cAMP, are effective activators of PKA. nih.gov Research has shown that these analogs can exhibit isoform-selective activation of PKA. The PKA holoenzyme exists in different isoforms, primarily distinguished by their regulatory subunits (RIα, RIβ, RIIα, and RIIβ). The N6 position of the cAMP molecule is located in a region that interacts with a specific binding pocket on the PKA regulatory subunits. Structural analyses have revealed that the cAMP-binding domain A of the RIIβ isoform contains a hydrophobic pocket that can favorably accommodate bulky, hydrophobic substituents at the N6 position, such as the phenyl group of N6-Phe-cAMP. nih.gov In contrast, the corresponding region in the RIα isoform lacks this hydrophobic lining, making the binding of N6-substituted analogs less favorable. nih.gov This structural difference is a key determinant of the observed isoform selectivity.
The ability of N6-Phe-cAMP to act as a potent activator for the RIIβ isoform of PKA suggests that it can be used as a tool to dissect the specific downstream signaling pathways mediated by this particular PKA isoform. nih.gov
| cAMP Analog | Target PKA Isoform | Key Structural Feature for Interaction | Outcome |
|---|---|---|---|
| This compound-cAMP | RIIβ | Hydrophobic pocket in cAMP-binding domain A accommodates the N6-phenyl group. | Potent and selective activation. |
| This compound-cAMP | RIα | Lack of a corresponding hydrophobic pocket leads to less favorable binding. | Reduced activation compared to RIIβ. |
| Unmodified cAMP | All Isoforms | Binds effectively to the binding domains of all regulatory subunit isoforms. | Broad activation of PKA. |
In addition to PKA, another important intracellular receptor for cAMP is the Exchange protein directly activated by cAMP (Epac). mdpi.com Epac proteins function as guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2. The discovery of Epac revealed a parallel cAMP signaling pathway that operates independently of PKA. mdpi.com
The development of site-specific cAMP analogs has been crucial in differentiating the roles of PKA and Epac in cellular processes. nih.gov Generally, modifications at the N6 position of the adenine ring, as seen in this compound-cAMP, confer selectivity for PKA. nih.gov Conversely, modifications at the 2'-hydroxyl group of the ribose moiety tend to create Epac-selective agonists. nih.gov This selectivity arises from the distinct structural requirements of the cAMP-binding domains of PKA and Epac. While PKA can accommodate bulky groups at the N6 position, the binding pocket of Epac is more sensitive to substitutions at this site.
For example, studies often employ N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP), a compound structurally related to N6-Phe-cAMP, as a PKA-selective activator, and 8-(4-chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP) as an Epac-selective activator to delineate the specific contributions of each pathway to a physiological response. nih.gov The use of such selective analogs has demonstrated that PKA and Epac can have independent, synergistic, or even antagonistic roles in regulating cellular functions. researchgate.net
Once activated by this compound-cAMP, the catalytic subunits of PKA phosphorylate a wide array of substrate proteins on serine and threonine residues. This phosphorylation cascade alters the activity of target proteins, leading to a cellular response. The specific downstream effects depend on the cell type and the complement of PKA substrates present.
A well-characterized downstream target of PKA is the cAMP response element-binding protein (CREB). Upon phosphorylation by PKA, CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is fundamental in processes such as metabolism, cell proliferation, and differentiation.
In some cellular contexts, the selective activation of PKA by N6-substituted cAMP analogs is not sufficient to replicate the full spectrum of effects seen with general cAMP-elevating agents. For instance, in vascular smooth muscle cells, selective PKA activation with N6-Benzoyl-cAMP does not inhibit proliferation to the same extent as agents that broadly increase cAMP levels, suggesting that a coordinated activation of both PKA and Epac pathways is required for the full growth-inhibitory effect. researchgate.net This highlights the complexity of cAMP signaling, where the ultimate cellular outcome is the result of an integrated network of signaling pathways.
Influence on Adenosine (B11128) Utilization Pathways
This compound can also influence cellular processes by interacting with pathways involved in the utilization of adenosine. Adenosine is a purine (B94841) nucleoside that plays a crucial role in cellular metabolism and signaling. Its intracellular and extracellular concentrations are tightly regulated by a balance of production, degradation, and transport.
The primary enzymes involved in adenosine metabolism are adenosine kinase, which phosphorylates adenosine to adenosine monophosphate (AMP), and adenosine deaminase, which deaminates adenosine to inosine. nih.gov The presence of the bulky phenyl group at the N6 position of this compound can significantly alter its interaction with these enzymes. While specific kinetic data for this compound with adenosine kinase and deaminase are not extensively detailed in the literature, it is known that modifications at the N6 position can affect substrate recognition by these enzymes. For instance, the N6-etheno bridge in some adenosine derivatives blocks their processing by deaminases. researchgate.net It is plausible that the N6-phenyl group similarly hinders the binding of this compound to the active site of adenosine deaminase.
Furthermore, this compound is a known ligand for adenosine receptors, which are G protein-coupled receptors that mediate the signaling effects of extracellular adenosine. nih.gov By competing with endogenous adenosine for receptor binding, this compound can modulate these signaling pathways, which in turn can have downstream effects on intracellular processes, including cAMP levels.
Interactions with Intracellular Enzymes and Transporters
Beyond the canonical cAMP and adenosine signaling pathways, this compound and its metabolites can interact with other intracellular enzymes, leading to further modulation of cellular function.
Recent research has identified deoxynucleotide N-hydrolase 1 (DNPH1) as a target for N6-substituted AMP derivatives. DNPH1 is an enzyme that cleaves the N-glycosidic bond of 2'-deoxyribonucleoside 5'-monophosphates (dNMPs), yielding a free nucleobase and 2-deoxyribose-5-phosphate. This enzymatic activity is important for sanitizing the deoxynucleotide pool.
Studies have demonstrated that various N6-substituted AMPs, the phosphorylated form of N6-substituted adenosines, are potent inhibitors of mammalian DNPH1. nih.govnih.gov The binding affinity of these compounds for DNPH1 is in the micromolar range. X-ray crystallography has revealed the structural basis for this inhibition, showing how the N6-substituent fits into the active site of the enzyme. nih.gov The hydrophobic nature of substituents like the phenyl group can contribute to a higher binding affinity compared to the endogenous substrate AMP. nih.gov The inhibition of DNPH1 by these compounds can have significant cellular consequences, as the accumulation of certain dNMPs can be cytotoxic.
| Compound | N6-Substituent | Rat DNPH1 Kd (µM) | Human DNPH1 Kd (µM) |
|---|---|---|---|
| AMP | -H | 16.0 | 13.0 |
| N6-isopentenyl-AMP | Isopentenyl | 0.4 | 0.5 |
| N6-benzyl-AMP | Benzyl (B1604629) | 0.6 | 0.8 |
| N6-phenyl-AMP* | Phenyl | Data not specified, but expected to be a potent inhibitor based on related structures. | Data not specified, but expected to be a potent inhibitor based on related structures. |
*Data for N6-phenyl-AMP is inferred from the potent inhibition observed with other N6-substituted AMPs with hydrophobic substituents.
Modulation of Ion Channel Activity (e.g., HCN Channels by N6-Phe-cAMP)
This compound, particularly through its derivative this compound-3′,5′-cyclic monophosphate (N6-Phe-cAMP), has been shown to modulate the activity of specific ion channels, most notably the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. nih.govbohrium.com These channels are crucial for generating rhythmic activity in both cardiac and neuronal cells and are often referred to as pacemaker channels. wikipedia.orgfrontiersin.orgfrontiersin.org
HCN channels are distinctive in that they are activated by hyperpolarizing membrane potentials, and their activity is further modulated by the direct binding of cyclic nucleotides, such as cyclic AMP (cAMP). researchgate.netnih.govportlandpress.com This binding facilitates channel opening, allowing for an increased flow of cations (Na+ and K+) and influencing the cell's excitability. wikipedia.orgnih.gov The modulation by cAMP typically involves a shift in the voltage dependence of channel activation to more depolarized potentials. nih.govportlandpress.com
Detailed research has demonstrated that certain N6-modified cAMP derivatives, including N6-Phe-cAMP, can act as potent agonists of HCN channels. nih.govbohrium.com These derivatives, while often utilized to selectively activate protein kinase A (PKA), have been found to also effectively activate HCN2 channels, indicating a potential for cross-activation between these signaling pathways. nih.gov
Detailed Research Findings
Electrophysiological studies on murine HCN2 (mHCN2) channels expressed in Xenopus oocytes have provided significant insights into the agonistic effects of N6-Phe-cAMP. nih.gov The findings reveal that while the efficacy and effects on the activation kinetics of HCN2 channels are similar to those of cAMP, the apparent affinities of N6-modified derivatives can vary significantly. nih.gov
Key findings from this research include:
Agonistic Activity: N6-Phe-cAMP, along with other N6-derivatives like N6-benzyladenosine-3′,5′-cyclic monophosphate (N6-Bn-cAMP) and N6-benzoyl-adenosine-3′,5′-cyclic monophosphate (N6-Bnz-cAMP), act as full agonists on mHCN2 channels. nih.gov
Apparent Affinity: N6-Phe-cAMP exhibits a particularly high apparent affinity for mHCN2 channels. nih.gov
Molecular Interactions: Docking experiments suggest that the high affinity of N6-Phe-cAMP is due to stabilizing cation–π interactions between its aromatic ring and the amino acid residue Arg-635 at the entrance of the cyclic nucleotide-binding pocket of the HCN2 channel. nih.gov
Role of Arg-635: The importance of Arg-635 was further substantiated by site-directed mutagenesis. Neutralizing the charge at this position (R635A mutation) resulted in an apparent affinity for N6-Phe-cAMP similar to that of cAMP for the wild-type channel. Reversing the charge (R635E mutation) led to a slightly lower apparent affinity for N6-Phe-cAMP compared to cAMP for the wild-type channel. nih.gov
These findings underscore that modifications at the N6 position of the adenine ring in cAMP derivatives can significantly influence their interaction with and activation of HCN channels. nih.gov The research highlights the need to consider the activation of HCN channels when using N6-modified cAMP analogs to study PKA-mediated signaling in native cellular environments. nih.govbohrium.com
Data on N6-Phe-cAMP and mHCN2 Channel Modulation
The following table summarizes the electrophysiological characterization of mHCN2 channels in response to cAMP and N6-Phe-cAMP.
| Compound | Apparent Affinity (EC₅₀, µM) | Efficacy | Effect on Activation Kinetics |
| cAMP | ~1.3 | Full Agonist | Similar to N6-Phe-cAMP |
| N6-Phe-cAMP | ~0.2 | Full Agonist | Similar to cAMP |
This table is based on data from studies on murine HCN2 channels expressed in Xenopus oocytes. nih.gov
Effects on Cellular Function and Homeostasis
This compound and related compounds have been shown to influence fundamental cellular activities, including cell differentiation, secretion, and signaling pathways. These effects are often mediated through the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA).
Cardiac fibrosis, a condition marked by the excessive accumulation of extracellular matrix proteins, can lead to impaired heart function. A key event in this process is the transformation of cardiac fibroblasts into myofibroblasts, which are highly fibrogenic. researchgate.net Research has shown that increasing intracellular cAMP levels can counteract this process. escholarship.org
Studies have demonstrated that this compound-cAMP, a selective activator of PKA, can reverse the myofibroblast phenotype. escholarship.org This reversal is characterized by a decrease in the expression of key fibrotic markers, including collagen Iα1 and α-smooth muscle actin, as well as a reduction in the contractile capabilities of the cells. escholarship.org These findings suggest that the activation of the cAMP-PKA pathway by compounds like this compound-cAMP can mitigate the pathological changes associated with cardiac fibrosis. researchgate.netescholarship.org The activation of this pathway appears to be a crucial mechanism for the anti-fibrotic effects observed in cardiac myofibroblasts. scispace.comunich.it
Table 1: Effects of PKA Activation on Cardiac Myofibroblast Phenotype
| Marker | Effect of this compound-cAMP | Reference |
| Collagen Iα1 Expression | Decreased | escholarship.org |
| α-Smooth Muscle Actin Expression | Decreased | escholarship.org |
| Plasminogen Activator Inhibitor-1 | Decreased | escholarship.org |
| Cellular Contractility | Decreased | escholarship.org |
Neurotensin (B549771) is a neuropeptide involved in various physiological functions, including gastrointestinal motility and secretion. innoprot.comnih.gov The secretion of neurotensin is, in part, regulated by the cAMP signaling pathway. oup.com
Preclinical studies using the human neuroendocrine bone tumor cell line (BON cells), which secrete neurotensin, have shown that the PKA activator this compound-3′, 5′-cyclic monophosphate (6-Phe-cAMP) increases neurotensin secretion in a dose-dependent manner. oup.comresearchgate.net This effect is mediated through the cAMP/PKA/Rap1 signaling cascade. oup.comoup.com Activation of PKA by 6-Phe-cAMP leads to the activation of Rap1, a small GTPase, which in turn stimulates neurotensin release. oup.comoup.com The inhibition of PKA has been shown to block the 6-Phe-cAMP-induced secretion of neurotensin, confirming the central role of this kinase in the regulatory process. oup.com
Table 2: Regulation of Neurotensin Secretion by this compound-cAMP
| Compound | Cell Line | Effect on Neurotensin Secretion | Signaling Pathway Implicated | Reference |
| This compound-3′, 5′-cyclic monophosphate (6-Phe-cAMP) | BON cells | Increased | cAMP/PKA/Rap1 | oup.comresearchgate.netoup.com |
This compound has been identified as a modulator of synaptic transmission and vesicle release, primarily through its action as an adenosine A1 receptor agonist. researchgate.net Synaptic transmission is a fundamental process for communication between neurons and involves the release of neurotransmitters from vesicles at the presynaptic terminal. lookformedical.complos.orgfrontiersin.org
In studies using high-throughput screening of synaptic function, this compound was observed to decrease the amplitude of synaptic responses to low-frequency stimulation (5 Hz) with minimal impact on responses to high-frequency stimulation (30 Hz). researchgate.net This suggests that this compound can selectively suppress synaptic vesicle release under conditions of low neuronal activity. researchgate.net The modulation of neurotransmitter release is a critical mechanism for regulating the strength and fidelity of synaptic communication. um.es
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer, including chronic lymphocytic leukemia (CLL). mdpi.comoncohemakey.com Therapies that can induce apoptosis in cancer cells are of significant interest.
Research has indicated that activation of PKA can induce apoptosis in CLL cells. researchgate.net Specifically, this compound-cAMP, as a PKA-selective activator, has been used to trigger this apoptotic pathway in both primary CLL cells and the CLL cell line EHEB. researchgate.net The mechanism involves elevating intracellular cAMP levels, which is a strategy known to be effective in inducing apoptosis in these malignant cells. nih.gov The resistance to apoptosis in CLL is a significant clinical challenge, and targeting pathways like the cAMP/PKA system represents a potential therapeutic avenue. frontiersin.org
Phospholipids are essential components of cell membranes and are involved in various signaling pathways. The turnover of phospholipids, which involves their synthesis and breakdown, can be influenced by various extracellular signals. sav.sk
Studies in adipocytes have shown that N6-phenylisopropyladenosine, a related adenosine analogue, stimulates the incorporation of [32P]Pi into phospholipids, particularly phosphatidic acid and phosphatidylinositol. nih.govcore.ac.uk This effect suggests an important role for adenosine and its analogues in regulating phospholipid turnover. nih.gov The stimulation of phospholipid labeling by N6-phenylisopropyladenosine was observed to be rapid, occurring within minutes of its addition to the cells. nih.gov This modulation of phospholipid metabolism highlights another aspect of the cellular effects of N6-substituted adenosine compounds. nih.govcnjournals.com
Antitumor Activity in In Vitro and Animal Models
Beyond its effects on cellular homeostasis, this compound and its derivatives have been investigated for their potential as antitumor agents. nih.govimrpress.commdpi.com
In vitro studies have evaluated the cytotoxic effects of a series of N6-substituted derivatives of 3'-C-methyladenosine, including an N6-phenyl analogue. researchgate.net These compounds were tested against a panel of human leukemia and carcinoma cell lines. The N6-phenyl analogue was found to inhibit the proliferation of K562 leukemia cells. researchgate.net Further research has highlighted the potential of this compound to enhance the therapeutic index of chemotherapeutic drugs when used in combination. google.com In vivo studies in animal models have shown that such combinations can lead to an improvement in the therapeutic effect of the drug or a reduction in non-desired toxic side effects. google.com
Table 3: Antitumor Activity of N6-Substituted Adenosine Derivatives
| Compound | Cell Line | Effect | Reference |
| N6-phenyl-3'-C-methyladenosine | K562 (Leukemia) | Inhibition of proliferation | researchgate.net |
| This compound (in combination with other purine analogs) | Various tumor models | Antitumor activity | google.com |
Biological and Pharmacological Effects in Preclinical Models
Potentiation of Chemotherapeutic Agents
N6-Phenyladenosine (φAR), a potent inhibitor of adenosine (B11128) utilization, has demonstrated the ability to potentiate the antitumor effects of certain chemotherapeutic agents in preclinical models. aacrjournals.org While exhibiting only slight antitumor activity on its own against L1210 leukemia in mice, its efficacy is significantly enhanced when used in combination with specific purine (B94841) analogs. aacrjournals.org
Research conducted on DBA/2 mice bearing L1210 leukemia has shown that this compound can potentiate the effects of 6-mercaptopurine (B1684380). aacrjournals.org This potentiation was observed following both a single treatment and a course of five daily treatments. aacrjournals.org In addition to enhancing the antitumor activity, this compound was also found to mitigate the acute "shock-like" toxicity associated with single large doses of 6-mercaptopurine and 6-thioguanine (B1684491). aacrjournals.org
Conversely, the interaction of this compound with other purine analogs is more complex. While it did not potentiate the effects of 6-thioguanine against L1210 leukemia, a combination of this compound and 6-methylmercaptopurine (B131649) riboside resulted in increased toxicity in mice with L1210 leukemia. aacrjournals.org This is in contrast to in vitro studies where this compound was shown to competitively reverse the growth inhibition of Sarcoma 180 cells caused by 6-methylmercaptopurine riboside. aacrjournals.org These findings suggest that inhibitors of adenosine uptake and phosphorylation may hold value in cancer chemotherapy. aacrjournals.org
The following table summarizes the observed interactions of this compound with various chemotherapeutic agents in preclinical models:
| Chemotherapeutic Agent | Preclinical Model | Observed Effect of Combination with this compound |
| 6-mercaptopurine | L1210 leukemia in DBA/2 mice | Potentiation of antitumor activity |
| 6-thioguanine | L1210 leukemia in DBA/2 mice | No potentiation of antitumor activity |
| 6-methylmercaptopurine riboside | L1210 leukemia in mice | Increased toxicity |
| 6-methylmercaptopurine riboside | Sarcoma 180 cells (in vitro) | Reversal of growth inhibition |
Metabolism and Preclinical Pharmacokinetics of N6 Phenyladenosine Analogs
Identification of Metabolites
In preclinical studies involving the oral administration of the N6-Phenyladenosine analog 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (B11128) to rats, seven distinct metabolites were identified in urine. researchgate.netresearchgate.netnih.gov These metabolites are the result of both Phase I and Phase II metabolic reactions.
The primary Phase I metabolite is N6-(3-hydroxyphenyl) adenosine (designated as M8 in the original study), formed through the hydrolysis of the three ester groups of the parent compound. researchgate.netmdpi.com Another significant Phase I metabolite, N6-(3-hydroxyphenyl) adenine (B156593) (M7), is subsequently formed from M8 by the enzymatic removal of the ribofuranose sugar moiety. researchgate.netmdpi.com
These initial metabolites undergo further Phase II transformations, leading to five additional metabolites. researchgate.net These include products of oxidation, glucuronidation, and sulfation, demonstrating a comprehensive metabolic breakdown of the parent analog. researchgate.netmdpi.com The synthesis of these seven metabolites has been accomplished to serve as standards for metabolic and pharmacokinetic research. nih.gov
Table 1: Identified Metabolites of 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine in Rat Urine This table is interactive. You can sort and filter the data.
| Metabolite ID | Compound Name | Metabolic Phase |
|---|---|---|
| M8 | N6-(3-hydroxyphenyl) adenosine | Phase I |
| M7 | N6-(3-hydroxyphenyl) adenine | Phase I |
| M6 | 8-hydroxy-N6-(3-hydroxyphenyl) adenine | Phase II |
| M5 | N6-(3-O-sulfophenyl) adenosine | Phase II |
| M4 | N6-(3-O-β-D-glucuronyphenyl) adenosine | Phase II |
| M3 | 8-hydroxy-N6-(3-O-sulfophenyl) adenine | Phase II |
| M2 | N6-(3-O-β-D-glucuronyphenyl) adenine | Phase II |
Metabolic Pathways
The metabolic conversion of 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine involves several key biochemical pathways. researchgate.net The metabolic process is initiated by Phase I reactions, followed by extensive Phase II conjugation. researchgate.netmdpi.com
Hydrolysis: The first metabolic step is the rapid hydrolysis of the three acetyl ester groups on the ribose portion of the parent prodrug. This deacetylation is carried out by esterases in the blood and tissues, yielding the primary active metabolite, N6-(3-hydroxyphenyl) adenosine (M1/M8). researchgate.netmdpi.com
Deglycosylation: A portion of the N6-(3-hydroxyphenyl) adenosine metabolite undergoes further Phase I metabolism through the cleavage of the N-glycosidic bond, which removes the ribose sugar and forms N6-(3-hydroxyphenyl) adenine (M7). researchgate.net
Hydroxylation: Phase II metabolism includes the oxidation of the adenine core. Specifically, hydroxylation occurs at the C-8 position of the purine (B94841) ring of N6-(3-hydroxyphenyl) adenine (M7) to form 8-hydroxy-N6-(3-hydroxyphenyl) adenine (M6). researchgate.netnih.gov
Glucuronidation: Both N6-(3-hydroxyphenyl) adenosine and N6-(3-hydroxyphenyl) adenine are substrates for glucuronidation. This reaction, catalyzed by UDP-glucuronosyltransferases, involves the attachment of a glucuronic acid moiety to the phenolic hydroxyl group, resulting in the formation of N6-(3-O-β-D-glucuronyphenyl) adenosine (M4) and N6-(3-O-β-D-glucuronyphenyl) adenine (M2). researchgate.net
Sulfation: Sulfation is another major Phase II pathway. The phenolic hydroxyl group of N6-(3-hydroxyphenyl) adenosine and the hydroxylated metabolite 8-hydroxy-N6-(3-hydroxyphenyl) adenine can be conjugated with a sulfonate group. This leads to the formation of N6-(3-O-sulfophenyl) adenosine (M5) and 8-hydroxy-N6-(3-O-sulfophenyl) adenine (M3), respectively. researchgate.netnih.gov
Further research indicates that after N6-(3-hydroxyphenyl) adenosine (M1) is transported into cells, it can be phosphorylated by adenosine kinase to form ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-hydroxyphenyl) amino)-9H-purin-9-yl) tetrahydrofuran-2-yl) methyl dihydrogen phosphate (B84403) (MP), which is considered an active form of the molecule. mdpi.com
Pharmacokinetic Considerations in Preclinical Studies
Preclinical pharmacokinetic studies of the this compound analog IMM-H007 (2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine) have been conducted in hamsters to characterize its absorption, distribution, metabolism, and excretion (ADME). researchgate.net These studies confirm that IMM-H007 functions as a prodrug, being rapidly absorbed and metabolized after oral administration. researchgate.netmdpi.com
The pharmacokinetic profile was determined by measuring the blood concentrations of the parent compound and its principal metabolites. researchgate.netmedkoo.com Following oral administration in hamsters, IMM-H007 is rapidly absorbed. researchgate.net The pharmacokinetic parameters, including the maximum plasma concentration (Cmax) and the area under the curve (AUC), were found to increase in proportion to the administered dose, indicating linear pharmacokinetics within the tested range. researchgate.net
The bioavailability of IMM-H007 was calculated based on the systemic exposure to its key metabolites. The oral bioavailability was found to be relatively low, which is a common characteristic for nucleoside analogs. researchgate.netresearchgate.net
Table 2: Pharmacokinetic Parameters of IMM-H007 in Golden Hamsters Following Oral Administration This table is interactive. You can sort and filter the data.
| Parameter | Value (Male) | Value (Female) | Notes |
|---|---|---|---|
| Bioavailability | 6.97% | 8.95% | Calculated using the sum of the deacetylated metabolite (M1) and its phosphorylated form (MP). researchgate.net |
| Pharmacokinetics | Linear | Linear | Cmax and AUC(0-t) of metabolites were proportional to the dose. researchgate.net |
| Absorption | Rapid | Rapid | The parent compound is absorbed quickly through the oral route. researchgate.net |
| Half-life (T1/2) | Dose-dependent | Dose-dependent | T1/2 was significantly prolonged with increasing dosage. researchgate.net |
These preclinical findings provide a foundational understanding of the metabolic fate and pharmacokinetic properties of this class of this compound analogs, highlighting the importance of the prodrug strategy and the subsequent metabolic activation pathways. researchgate.netmdpi.com
Applications in Biomedical Research and Probes
Development of Receptor Probes
N6-phenyladenosine and its modified congeners are instrumental in the creation of specialized molecular probes designed to interact with and report on the activity of adenosine (B11128) receptors and related cellular components.
The "functionalized congener" approach, often initiated with this compound, has been pivotal in synthesizing derivatives with functionalized chains. These chains are amenable to attachment to various molecules, enabling the preparation of both radioligands and fluorescent ligands. researchgate.netnih.govnih.govcore.ac.uksemanticscholar.orgnih.govcapes.gov.br These advanced probes retain high affinity for adenosine receptors, particularly the A1 subtype, making them invaluable for detailed receptor binding studies and imaging. nih.govnih.gov Biotin-containing analogs of this compound have demonstrated significant binding capabilities to adenosine receptors, serving effectively as molecular probes. researchgate.netcore.ac.uknih.gov Furthermore, the development of fluorescent ligands for adenosine receptors frequently utilizes this compound derivatives as a structural basis. semanticscholar.orgceltarys.com Electrophilic derivatives synthesized from this compound have also been created to function as irreversible inhibitors, highlighting their potential as molecular probes for investigating receptor-ligand interactions with high specificity. capes.gov.br The design of fluorescently labeled ligands (FLL) generally involves a high-affinity parent ligand, a linker, and a fluorescent dye, a strategy applicable to this compound derivatives. nih.gov
Derivatives of this compound are crucial for the preparation of affinity columns, which are essential tools for the isolation and purification of adenosine receptors. researchgate.netnih.govnih.gov The functionalized congener approach, originating from this compound, has facilitated the design of ligands specifically tailored for affinity chromatography, thereby aiding in receptor purification and subsequent biochemical studies. nih.govnih.gov Additionally, this compound derivatives are recognized for their potential in histochemical localization, allowing for the visual identification and mapping of receptor distribution within biological tissues. researchgate.netnih.gov Histochemical methods, in general, employ staining techniques to identify and localize specific chemical compounds within cellular and tissue structures, providing insights into their spatial arrangement and concentration. mdpi.comactascientific.commdpi.comcabidigitallibrary.org
Use as a Tool for cAMP Pathway Discrimination
This compound-cAMP (N6-Phe-cAMP), along with related derivatives such as N6-Bn-cAMP and N6-Bnz-cAMP, has been investigated for its impact on cellular signaling pathways. uni-duesseldorf.de These modified cyclic adenosine monophosphate (cAMP) analogs have proven to be valuable tools for distinguishing between the activation of Protein Kinase A (PKA) and Epac (Exchange protein directly activated by cAMP). uni-duesseldorf.de This capability is critical for dissecting the distinct roles and contributions of these two major cAMP-mediated signaling pathways in cellular responses.
Research in Adenosine Receptor Subtype Characterization
This compound and its derivatives are extensively studied for their interactions with the different subtypes of adenosine receptors, namely A1, A2A, A2B, and A3. researchgate.netnih.govnih.govnih.govsigmaaldrich.comnih.govd-nb.info this compound itself is recognized as a potent antagonist for the A1 adenosine receptor, exhibiting high affinity in the nanomolar range. researchgate.netnih.govnih.gov Modifications at the N6 position of adenosine are a well-established strategy for achieving selectivity, particularly for the A1 receptor subtype. sigmaaldrich.com
Research indicates that this compound derivatives display varied affinities and efficacies across the adenosine receptor subtypes. A general trend observed is higher potency at A1 and A3 receptors compared to A2A receptors. researchgate.netnih.govnih.gov Specific derivatives have demonstrated notable subtype selectivity; for instance, N6-(3-chlorobenzyl)adenosine exhibited tenfold selectivity for the A3AR, coupled with nanomolar affinity. nih.gov this compound has also been characterized as a full agonist at the A3AR. nih.govnih.gov The "functionalized congener" approach, utilizing this compound as a starting point, has facilitated the synthesis of numerous analogues with precisely tuned affinities and selectivities for adenosine receptor subtypes, thereby greatly aiding in their characterization. nih.govnih.gov Binding studies have quantified the affinity of this compound and its derivatives for adenosine receptors, with this compound showing a Ki of 3.2 nM for A1 receptors in rat cerebral cortex membranes. nih.gov Biotinylated analogues and other conjugates derived from this compound also demonstrated high affinity, with Ki values falling within the low nanomolar range. nih.govnih.gov
Methodological Approaches in N6 Phenyladenosine Research
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are a cornerstone in the study of N6-Phenyladenosine, providing a robust and sensitive method to measure its binding affinity to target receptors, particularly adenosine (B11128) receptors. semanticscholar.org These assays are crucial for determining the dissociation constant (Kd) or the inhibition constant (Ki), which quantify the ligand's affinity for a receptor. semanticscholar.org
In these assays, a radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of membranes from cells or tissues expressing the receptor. The addition of unlabeled this compound at various concentrations allows for the competitive displacement of the radioligand. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then used to calculate the Ki value.
For instance, studies on adenosine A3 receptor (A3AR) agonists have utilized radioligand binding assays to characterize the affinity of various N6-substituted adenosine derivatives. nih.gov this compound has been identified as a fully efficacious A3AR agonist. nih.gov Research has also highlighted that the N6-phenyl substituent, along with the N6-benzyl group, confers greater selectivity for the A3AR compared to other substitutions like 2-phenylethyl. nih.gov
The choice of radioligand is critical and depends on the specific adenosine receptor subtype being investigated. Commonly used radioligands include:
[3H]CHA (N6-cyclopentyladenosine) for A1 receptors. d-nb.info
[3H]CGS 21680 for A2A receptors. d-nb.info
[125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide) for A3 receptors. nih.govd-nb.info
Systematic investigations into the structure-activity relationships (SARs) at the rat A3 adenosine receptor have been conducted using membranes from Chinese hamster ovary (CHO) cells stably transfected with the rat A3-cDNA and [125I]APNEA (N6-2-(4-aminophenyl)ethyladenosine) as the radioligand. researchgate.netd-nb.info These studies have shown that substitutions at the N6 position of adenosine can produce potent compounds. researchgate.netd-nb.info
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A3 (Ki, nM) |
|---|---|---|---|
| This compound | - | - | - |
| N6-(3-chlorobenzyl)adenosine | - | - | Nanomolar affinity |
| N6-benzyladenosine-5'-N-ethylcarboxamide | - | - | 6.8 |
Functional Assays for Receptor Agonism/Antagonism (e.g., cAMP Production, Adenylate Cyclase Activity)
Functional assays are essential to characterize the pharmacological action of this compound, determining whether it acts as an agonist, antagonist, partial agonist, or inverse agonist at its target receptors. researchgate.net A primary signaling pathway for adenosine receptors involves the modulation of adenylate cyclase activity, leading to changes in the intracellular concentration of cyclic adenosine monophosphate (cAMP). researchgate.netd-nb.info
A1 and A3 receptors typically couple to inhibitory G proteins (Gi/Go), which inhibit adenylate cyclase and decrease cAMP levels. Conversely, A2A and A2B receptors usually couple to stimulatory G proteins (Gs), which activate adenylate cyclase and increase cAMP production.
To assess the functional activity of this compound, researchers often use cell lines that endogenously or recombinantly express a specific adenosine receptor subtype. The cells are treated with the compound, and the resulting changes in intracellular cAMP levels are measured. The potency of the compound is typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
Studies have shown that the potencies of N6,5'-disubstituted adenosine compounds in inhibiting adenylate cyclase via A3 receptors are parallel to their high affinity observed in binding assays. researchgate.netd-nb.info For the A2B receptor, where suitable radioligands can be scarce, functional assays are particularly important. The affinity (Ki) of compounds at A2B receptors is often determined from their IC50 values in assays that measure the inhibition of NECA (5'-N-Ethylcarboxamidoadenosine)-stimulated adenylate cyclase activity. d-nb.info
| Compound | Receptor Target | Assay | Effect | Potency (IC50/EC50) |
|---|---|---|---|---|
| This compound | A3 | Adenylyl Cyclase Inhibition | Full Agonist | - |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | A1 | Adenylyl Cyclase Inhibition (rat fat cell membranes) | Agonist | 33 nM (IC50) |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | A2 | Adenylyl Cyclase Stimulation (human platelet membranes) | Agonist | 3500 nM (EC50) |
Specific potency data for this compound was not available in the provided results. The table includes data for a related, well-characterized compound to illustrate the assay outputs.
Cell-Based Assays for Biological Effect Characterization
Cell-based assays are critical for moving beyond receptor binding and signaling to understand the physiological and pathophysiological effects of this compound on whole cells. nih.gov These assays can quantify a wide range of biological responses, including cell viability, proliferation, cytotoxicity, and apoptosis (programmed cell death). nih.govepo-berlin.com
A variety of human and murine cancer cell lines are often employed to screen for potential anti-cancer activity. epo-berlin.com The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%, is a key metric derived from these assays.
Commonly used cell-based assays include:
Proliferation and Cytotoxicity Assays: These assays, often colorimetric or luminescent, measure the number of viable cells after treatment with the compound. Examples include MTT and LDH release assays. nih.govthermofisher.com The lactate (B86563) dehydrogenase (LDH) assay, for instance, measures the release of LDH from damaged cells as an indicator of cytotoxicity. thermofisher.com
Apoptosis Assays: To determine if cell death occurs via apoptosis, researchers use methods like Annexin V staining, which detects the externalization of phosphatidylserine (B164497) in early apoptosis. sigmaaldrich.com DNA fragmentation, a hallmark of late-stage apoptosis, can be visualized as a ladder on an agarose (B213101) gel. nih.gov Flow cytometry can be used for multi-parameter analysis of apoptotic markers. nih.gov
For example, a study on the closely related compound N6-benzyladenosine demonstrated its ability to reduce the viability of various hematological and solid tumor cancer cells, as well as malignant melanoma cells. caymanchem.com Another study showed that 8-pCPT-6-Phe-cAMP, a cyclic AMP analog containing a phenyl group at the N6 position, potently inhibited nodularin-induced apoptosis in HEK293T cells expressing OATP1B1 or OATP1B3 transporters. plos.orgsemanticscholar.org
| Compound | Cell Line | Assay | Activity (IC50) |
|---|---|---|---|
| N6-Benzyladenosine | CEM (T-cell leukemia) | Viability | 1.3 µM |
| N6-Benzyladenosine | HL-60 (promyelocytic leukemia) | Viability | 0.93 µM |
| N6-Benzyladenosine | MCF-7 (breast cancer) | Viability | 3.7 µM |
| N6-Benzyladenosine | HeLa (cervical cancer) | Viability | 1.9 µM |
| 8-pCPT-6-Phe-cAMP | HEK293T-OATP1B1 | Nodularin-induced apoptosis | <10 µM |
| 8-pCPT-6-Phe-cAMP | HEK293T-OATP1B3 | Nodularin-induced apoptosis | <10 µM |
In Vitro Enzymatic Activity Assays
In vitro enzymatic assays are employed to determine if this compound or its metabolites can directly interact with and modulate the activity of specific enzymes. pasteur.fr These assays are performed in a cell-free system, which allows for precise control of experimental conditions and a direct measurement of enzyme-inhibitor or enzyme-activator interactions. pasteur.fr
A notable example in the context of N6-substituted adenosine compounds is the investigation of their effect on 2'-deoxynucleotide 5'-monophosphate N-hydrolase 1 (DNPH1). pasteur.frresearchgate.net DNPH1 is an enzyme that cleaves the N-glycosidic bond of deoxynucleoside monophosphates and is considered a potential target for anti-cancer therapies. researchgate.net
To study this interaction, researchers synthesized this compound 5'-monophosphate and other N6-substituted AMP derivatives. pasteur.frresearchgate.net The inhibitory activity of these compounds against recombinant rat and human DNPH1 was then evaluated. pasteur.fr The results of such assays are typically reported as IC50 or Ki values, indicating the inhibitor's potency.
One study demonstrated that N6-substituted AMPs, including cytotoxic cytokinin riboside 5'-monophosphates, inhibit mammalian DNPH1 in the micromolar range. pasteur.fr This finding suggests that DNPH1 could be a potential intracellular target for this class of compounds. pasteur.fr The development of sensitive, high-throughput enzymatic assays, such as continuous absorbance-based microplate assays, facilitates the screening of potential DNPH1 inhibitors. nih.gov
Preclinical Animal Models for Pharmacological Evaluation
The choice of animal model depends on the therapeutic area of interest. Models can be genetically engineered, induced by surgical or chemical means, or selected based on their natural physiological similarities to human conditions. biocytogen.comrutgers.edu For example, to study anti-cancer effects, human tumor cells can be implanted into immunodeficient mice (xenograft models). biocytogen.com
In the context of N6-substituted adenosine analogs, various animal models have been utilized. For instance, in vivo pharmacological profiling in Xenopus embryos has been used to define the activity of compounds including this compound. uni-muenchen.de While detailed studies on this compound in mammalian models for specific diseases were not prominent in the search results, the general approach involves administering the compound and monitoring relevant physiological or behavioral endpoints.
The evaluation in animal models allows researchers to:
Assess the therapeutic efficacy in a disease-relevant context.
Determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
Establish a therapeutic index, which compares the dose required for a therapeutic effect to the dose causing toxicity. rutgers.edu
Spectroscopic and Chromatographic Techniques for Metabolite Identification (e.g., HPLC, ESI-MS, NMR)
Understanding the metabolic fate of this compound is crucial for a complete pharmacological profile. A combination of chromatographic and spectroscopic techniques is a powerful approach for the separation, identification, and structural elucidation of metabolites from biological matrices like urine, plasma, or tissue extracts. semanticscholar.orgplos.org
High-Performance Liquid Chromatography (HPLC) is the primary tool for separating the parent compound from its metabolites. plos.orgresearchgate.net A reversed-phase C18 column is commonly used, with a mobile phase gradient (e.g., methanol/water) to elute compounds based on their polarity. plos.org A diode-array detector (DAD) can provide preliminary UV spectral information for the separated peaks. semanticscholar.orgplos.org
Electrospray Ionization-Mass Spectrometry (ESI-MS) , often coupled directly to HPLC (LC-MS), is used to determine the molecular weight of the parent drug and its metabolites. semanticscholar.orgplos.org Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer clues to the chemical structure of the metabolites. plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for unambiguous structure elucidation. semanticscholar.orgplos.org Due to the typically low concentrations of metabolites, fractions from the HPLC are often collected and concentrated before analysis (off-line NMR). semanticscholar.orgplos.org One-dimensional (1H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure, including the precise location of metabolic modifications. semanticscholar.org
A study on the metabolism of a closely related prodrug, 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine, in rats provides a clear example of this workflow. semanticscholar.orgplos.org The study identified seven metabolites in urine, including the active form N6-(3-hydroxyphenyl) adenosine (a phase I metabolite) and its subsequent phase II metabolites involving hydroxylation, glucuronidation, and sulfation. semanticscholar.orgplos.org
Identified Metabolic Pathways for a Related N6-substituted Adenosine Analog:
Phase I Metabolism:
Hydrolysis of ester groups (for prodrugs). semanticscholar.orgplos.org
Loss of the ribofuranose moiety to form the corresponding adenine (B156593) derivative. semanticscholar.orgplos.org
Phase II Metabolism:
Hydroxylation. semanticscholar.orgplos.org
Glucuronidation. semanticscholar.orgplos.org
Sulfation. semanticscholar.orgplos.org
This combined analytical approach (HPLC-MS/NMR) is a robust means for the comprehensive identification of drug metabolites. semanticscholar.orgplos.org
Q & A
Basic Research Questions
Q. How can researchers design experiments to assess N6-Phenyladenosine’s receptor binding specificity and agonist activity?
- Methodological Answer : Use radioligand displacement assays (e.g., competition binding with N6-[³H]cyclohexyladenosine) to measure affinity for adenosine receptors. Pair this with functional assays (e.g., cAMP modulation in cell lines) to confirm agonist activity. Structural analogs with biotin conjugation (e.g., para-substituted phenyl rings with spacer chains) can probe steric accessibility of receptor binding sites . Synaptic vesicle cycling assays (e.g., MANTRA system) under varying stimulation frequencies (5 Hz vs. 30 Hz) can differentiate activity-dependent effects .
Q. What analytical techniques are recommended for detecting this compound in biological systems?
- Methodological Answer : Employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-QQQ-MS/MS) for precise quantification. Validate results using competitive binding assays with avidin-conjugated analogs to confirm specificity . For synaptic function studies, combine electrophysiological recordings with fluorescence-based presynaptic activity reporters .
Q. How should researchers address stability and solubility challenges in this compound experiments?
- Methodological Answer : Pre-dissolve in DMSO (≤0.1% final concentration) to enhance solubility while avoiding cytotoxicity. Use stability tests under physiological conditions (pH 7.4, 37°C) with periodic LC-MS validation. For in vivo studies, consider prodrug formulations or nanoencapsulation to improve bioavailability .
Advanced Research Questions
Q. How can contradictory results in this compound’s efficacy across cell models be resolved?
- Methodological Answer : Perform comparative receptor subtype profiling (e.g., A₁ vs. A₂ₐ receptors) using siRNA knockdown or CRISPR-edited cell lines. Analyze tissue-specific expression of adenosine receptor isoforms via qPCR or proteomics. Cross-validate findings with in silico molecular docking simulations to identify binding site variations .
Q. What experimental frameworks are optimal for studying this compound’s role in RNA modification pathways?
- Methodological Answer : While this compound is not a known RNA modifier, parallel methodologies from m⁶A studies (e.g., MeRIP-seq, SRAMP prediction tools) can be adapted. Use RNA immunoprecipitation (RIP) with anti-adenosine antibodies and validate via CRISPR-Cas9-mediated knockout of putative methyltransferases .
Q. How can researchers optimize this compound derivatives for selective receptor targeting?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by modifying the phenyl ring (e.g., halogenation, methylation) and spacer chain length. Use biotin-avidin affinity chromatography to assess binding steric hindrance. Pair with computational modeling (e.g., molecular dynamics simulations) to predict receptor-ligand interactions .
Q. What strategies mitigate off-target effects in in vivo studies of this compound?
- Methodological Answer : Employ conditional knockout models (e.g., Cre-lox systems) to isolate receptor-specific effects. Use tissue-specific delivery systems (e.g., intracranial cannulation for brain studies) to limit systemic exposure. Pharmacokinetic profiling (plasma half-life, organ distribution) combined with metabolomics identifies major degradation pathways .
Methodological Best Practices
- Experimental Reproducibility : Document synthesis protocols (e.g., CAS 2620-62-4 derivatives) and purity thresholds (≥95% via HPLC). Include negative controls (e.g., unmodified adenosine) and reference standards in all assays .
- Data Contradiction Analysis : Apply transcriptome-wide m⁶A profiling (MeRIP-seq) or alternative splicing isoform analysis (RNA-seq) to contextualize mechanistic discrepancies. Use cluster analysis to identify outlier datasets .
- Ethical and Safety Compliance : Adhere to OSHA HCS standards for handling solid-phase compounds (e.g., PPE, ventilation) and dispose of waste per 40 CFR 720.36 regulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
